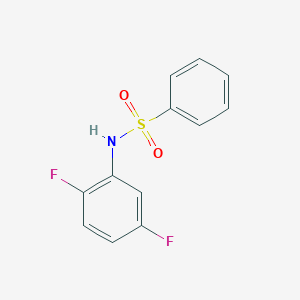![molecular formula C16H22ClNO3 B5692879 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine, also known as clopidol, is a chemical compound that belongs to the class of acylated morpholine derivatives. It is a potent anticoccidial agent that is widely used in the poultry industry to control the spread of coccidiosis, which is a parasitic disease that affects the intestinal tract of chickens and other poultry birds.
Mechanism of Action
Clopidol exerts its anticoccidial activity by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine disrupts the replication of the coccidian parasite and prevents the spread of the disease. The exact mechanism of action of this compound as an antitumor agent is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
Clopidol has been shown to have a wide range of biochemical and physiological effects. In addition to its anticoccidial and potential antitumor activity, this compound has also been reported to have immunomodulatory and antioxidant properties. It has been shown to enhance the immune response in poultry birds and reduce oxidative stress in various animal models.
Advantages and Limitations for Lab Experiments
Clopidol is a potent and highly selective inhibitor of DHODH, making it a valuable tool for studying the role of this enzyme in various biological processes. However, the use of 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine in lab experiments is limited by its toxicity and potential side effects. Careful dose optimization and toxicity studies are necessary to ensure the safety of its use in experimental settings.
Future Directions
Future research on 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine is likely to focus on its potential as an antitumor agent and its immunomodulatory and antioxidant properties. New synthetic approaches and modifications to the chemical structure of this compound may also be explored to enhance its efficacy and reduce its toxicity. Additionally, the use of this compound in combination with other anticancer agents may be investigated to improve its therapeutic potential.
Synthesis Methods
Clopidol can be synthesized by reacting 4-chloro-2-isopropyl-5-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine to yield 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to enhance the yield and purity of the compound.
Scientific Research Applications
Clopidol has been extensively studied for its anticoccidial activity in poultry birds. It is known to be highly effective in controlling the spread of coccidiosis, which is a major cause of economic losses in the poultry industry. In addition to its use as an anticoccidial agent, 4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine has also been studied for its potential as an antitumor agent, with promising results reported in in vitro studies.
properties
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(2)13-9-14(17)12(3)8-15(13)21-10-16(19)18-4-6-20-7-5-18/h8-9,11H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXAUHMLECOULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B5692802.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)





![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)

